![molecular formula C23H19N3O2 B165132 2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine CAS No. 128249-70-7](/img/structure/B165132.png)
2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine
Overview
Description
2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine is a chiral ligand known for its application in asymmetric synthesis. This compound, often referred to as Pybox, is characterized by its ability to form stable complexes with various metal ions, making it a valuable tool in catalysis and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine typically involves the reaction of 2,6-dibromopyridine with ®-4-phenyl-2-oxazoline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and solvents. The use of continuous flow reactors and automated systems can further enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Iron-Catalyzed C–H Alkylation
PyBOX plays a critical role in iron-catalyzed C–H alkylation via carbene intermediates. In a study using iron phthalocyanine chloride ([FeIII(Pc)]Cl) with NaBArF4, PyBOX facilitated the insertion of acceptor-acceptor diazo compounds into unactivated C(sp3)–H bonds (Table 1) .
Key Findings:
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Reactivity with Diazo Compounds : Electrophilic iron carbenes generated from diazo precursors (e.g., δ-sultone 6 ) underwent homolytic C–H cleavage, forming δ-sultone product 7 in up to 48% yield .
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Radical Intermediate Stabilization : Olefin isomerization studies revealed partial radical character during C–H alkylation. For example, Z-olefin substrate 32 exhibited geometric scrambling (3:1 Z:E ratio), suggesting a stabilized carbon radical intermediate .
Table 1: Catalyst Performance in C–H Alkylation
Catalyst System | Substrate | Product Yield (%) | Recovered SM (%) |
---|---|---|---|
[FeIII(Pc)]Cl + NaBArF4 | 6 | 48 | 97 |
FeCl3·PyBOX | 1a | - | 99 |
Rh2(OAc)4 | 32 | - | No isomerization |
Ligand Electronic Effects on Reaction Pathways
The electronic properties of PyBOX derivatives significantly influence reaction outcomes:
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Electron-Deficient Ligands : Chlorinated iron phthalocyanine catalysts reduced olefin isomerization (10:1 Z:E ratio vs. 3:1 for unmodified [FeIII(Pc)]Cl), indicating faster recombination of radical intermediates .
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Comparison with Cobalt : Iron-PyBOX systems exhibited less radical character than cobalt porphyrin catalysts, highlighting ligand-dependent modulation of mechanistic pathways .
Coordination Chemistry and Metal Complexation
PyBOX’s bis-oxazoline structure enables robust coordination with transition metals, forming complexes critical for catalytic cycles:
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Iron Complexes : PyBOX stabilizes Fe(III) centers, enabling carbene transfer reactions.
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Copper Catalysis : In asymmetric arylation, PyBOX’s chiral environment directs enantioselectivity via nitrogen lone-pair coordination to Cu(I).
Comparative Reactivity with Other Ligands
PyBOX outperforms simpler oxazoline ligands in stereochemical control and stability:
Ligand | Metal | Key Advantage |
---|---|---|
PyBOX | Fe, Cu | Enhanced enantioselectivity, radical stabilization |
Bis(oxazolinyl)pyridine (no Ph) | Ni | Lower steric hindrance, reduced selectivity |
Limitations and Challenges
Scientific Research Applications
Asymmetric Synthesis
Pybox is widely used as a chiral ligand in asymmetric synthesis. It facilitates enantioselective reactions, particularly in the formation of chiral centers in organic compounds. For instance, it has been employed in copper-catalyzed enantioselective arylation reactions involving N-arylated tetrahydroisoquinolines .
Coordination Chemistry
The compound acts as a ligand in coordination chemistry, forming stable complexes with transition metals such as copper, palladium, and nickel. These metal-ligand complexes are crucial for various catalytic processes including:
- Cross-Coupling Reactions : Utilized in the synthesis of complex organic molecules.
- Hydrogenation Reactions : Applied in the reduction of unsaturated compounds.
The ability of Pybox to stabilize metal ions enhances its utility in catalysis .
Research indicates that this compound exhibits notable biological activities, including potential antimicrobial and antitumor properties. Studies have shown that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells through modulation of signaling pathways related to cell survival .
Case Study 1: Antitumor Activity
A study investigated the effects of Pybox derivatives on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis. The mechanism involved activation of caspase pathways, suggesting its potential as an anticancer agent .
Case Study 2: Catalytic Applications
In another study, Pybox was utilized as a chiral ligand in the copper-catalyzed arylation of tetrahydroisoquinolines with arylboronic acids. The reaction yielded high enantiomeric excess, showcasing the effectiveness of Pybox in asymmetric catalysis .
Summary Table of Applications
Application Area | Description | Key Findings |
---|---|---|
Asymmetric Synthesis | Used as a chiral ligand for enantioselective reactions | High enantiomeric excess achieved |
Coordination Chemistry | Forms stable complexes with transition metals | Enhances catalytic efficiency |
Biological Activity | Exhibits antimicrobial and antitumor properties | Induces apoptosis in cancer cells |
Mechanism of Action
The mechanism by which 2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine exerts its effects involves the formation of stable complexes with metal ions. These complexes facilitate various catalytic processes by providing a chiral environment that enhances the selectivity and efficiency of the reactions . The molecular targets include transition metals such as copper, palladium, and nickel, which are coordinated by the oxazoline rings and the pyridine core.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis[(4S)-4-phenyl-2-oxazolinyl]pyridine: Similar structure but with different stereochemistry.
2,2’-Isopropylidenebis[(4S)-4-phenyl-2-oxazoline]: Another chiral ligand with a different backbone.
2,6-Bis[(3aR,8aS)-(+)-8H-indeno[1,2-d]oxazolin-2-yl]pyridine: A related compound with an indeno-oxazoline structure.
Uniqueness
2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine is unique due to its high enantioselectivity and ability to form stable complexes with a wide range of metal ions. Its versatility in catalysis and asymmetric synthesis makes it a valuable tool in both academic research and industrial applications .
Biological Activity
2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine, commonly referred to as DPEP, is an organic compound with significant potential in various biological applications. Its unique structure, characterized by a pyridine core substituted with oxazoline groups, suggests diverse biological activities, including potential antitumor and antimicrobial effects.
- Molecular Formula : C23H19N3O2
- Molar Mass : 369.42 g/mol
- Melting Point : 171-175 °C
- Appearance : White to brown powder or crystal
- Solubility : Insoluble in water
Antitumor Activity
Research indicates that compounds similar to DPEP exhibit antitumor properties. For instance, studies have demonstrated that certain derivatives can inhibit tumor growth in vitro and in vivo. The mechanism often involves the induction of apoptosis in cancer cells, possibly through the activation of caspase pathways or the modulation of signaling pathways related to cell survival and proliferation.
Antimicrobial Activity
DPEP has shown promise as an antimicrobial agent. In vitro studies have evaluated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicate that DPEP exhibits moderate to significant antibacterial activity:
Bacterial Strain | Activity |
---|---|
Escherichia coli | Moderate Activity |
Staphylococcus aureus | Significant Activity |
Pseudomonas aeruginosa | Moderate Activity |
Bacillus subtilis | Significant Activity |
These findings suggest that DPEP may disrupt bacterial cell membranes or interfere with metabolic processes.
Cytotoxicity
DPEP's cytotoxic properties have been assessed using various assays, including the Brine Shrimp Lethality Test. Results indicate that DPEP can induce cytotoxic effects on certain cell lines, which may be attributed to its ability to penetrate cellular membranes and interact with intracellular targets.
Case Studies
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Antitumor Efficacy Study
- A study conducted on a series of oxazoline derivatives, including DPEP, revealed that these compounds significantly reduced tumor size in murine models. The study attributed this effect to the activation of apoptotic pathways and inhibition of angiogenesis.
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Antimicrobial Screening
- In a comprehensive screening of synthesized oxazoline derivatives against multiple pathogens, DPEP was found to exhibit a broad spectrum of activity. The study utilized agar-well diffusion methods and determined minimum inhibitory concentrations (MICs) for various strains.
Mechanistic Insights
The biological activity of DPEP can be attributed to several mechanisms:
- Chelation with Metal Ions : Similar compounds have shown enhanced activity when forming complexes with transition metals, which may enhance their biological efficacy.
- Intercalation with DNA : Some studies suggest that oxazoline derivatives can intercalate into DNA, leading to disruption of replication and transcription processes.
Properties
IUPAC Name |
(4R)-4-phenyl-2-[6-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-3-8-16(9-4-1)20-14-27-22(25-20)18-12-7-13-19(24-18)23-26-21(15-28-23)17-10-5-2-6-11-17/h1-13,20-21H,14-15H2/t20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHBIMJNCKZZQO-SFTDATJTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=NC(=CC=C2)C3=NC(CO3)C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=NC(=CC=C2)C3=N[C@@H](CO3)C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370443 | |
Record name | 2,6-Bis(4R)(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128249-70-7 | |
Record name | Ph-pybox, (R,R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128249707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Bis(4R)(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R,R)-2,6-Bis(4-phenyl-2-oxazolin-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PH-PYBOX, (R,R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/555PN397NX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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